4-Piperidinamine, N-ethyl-N-(3-(methoxymethyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-
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Overview
Description
4-Piperidinamine, N-ethyl-N-(3-(methoxymethyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and an indole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, N-ethyl-N-(3-(methoxymethyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyridine and indole moieties. Common reagents used in these reactions include various amines, aldehydes, and indole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine, N-ethyl-N-(3-(methoxymethyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, N-ethyl-N-(3-(methoxymethyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Piperidinamine, N-ethyl-N-(3-(methoxymethyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- include other piperidine derivatives, pyridine derivatives, and indole derivatives. Examples include:
Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself or N-substituted piperidines.
Pyridine derivatives: Compounds with a pyridine ring, such as pyridine or N-substituted pyridines.
Indole derivatives: Compounds with an indole moiety, such as indole or N-substituted indoles.
Uniqueness
The uniqueness of 4-Piperidinamine, N-ethyl-N-(3-(methoxymethyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- lies in its specific combination of functional groups and structural features. This unique structure may confer specific biological activities or chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
179556-58-2 |
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Molecular Formula |
C24H31N5O4S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[2-[4-[ethyl-[3-(methoxymethyl)pyridin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C24H31N5O4S/c1-4-29(23-17(16-33-2)6-5-11-25-23)20-9-12-28(13-10-20)24(30)22-15-18-14-19(27-34(3,31)32)7-8-21(18)26-22/h5-8,11,14-15,20,26-27H,4,9-10,12-13,16H2,1-3H3 |
InChI Key |
CACRBZIDSIEGGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)COC |
Origin of Product |
United States |
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